molecular formula C8H10N2O B2772283 5H,6H,8H-pyrano[3,4-b]pyridin-2-amine CAS No. 2168129-73-3

5H,6H,8H-pyrano[3,4-b]pyridin-2-amine

Numéro de catalogue: B2772283
Numéro CAS: 2168129-73-3
Poids moléculaire: 150.181
Clé InChI: YXWBYDUXDQOHFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5H,6H,8H-pyrano[3,4-b]pyridin-2-amine (CID 146515790) is a fused bicyclic heterocyclic compound of significant interest in medicinal and synthetic chemistry. It features a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol . This structure belongs to a class of pyrano-pyridine derivatives identified in research as valuable scaffolds for the development of novel bioactive molecules . For instance, closely related dihydropyrano[3,4-b]pyridin-8-one cores have been efficiently synthesized as key intermediates in the search for new classes of antimalarial compounds, highlighting the potential of this chemical framework in pharmaceutical research . The compound's structure, incorporating both pyran and pyridine rings, makes it a versatile building block for further chemical functionalization. It is supplied exclusively for research applications. This product is intended for laboratory use only and is not approved for human therapeutic, diagnostic, or veterinary use.

Propriétés

IUPAC Name

6,8-dihydro-5H-pyrano[3,4-b]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8-2-1-6-3-4-11-5-7(6)10-8/h1-2H,3-5H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWBYDUXDQOHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168129-73-3
Record name 5H,6H,8H-pyrano[3,4-b]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H-pyrano[3,4-b]pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with suitable aldehydes or ketones in the presence of acid catalysts. The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the compound is achieved through crystallization or chromatographic techniques to ensure high purity for subsequent applications .

Analyse Des Réactions Chimiques

Types of Reactions

6,8-Dihydro-5H-pyrano[3,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrano-pyridines, which can be further utilized in synthetic and medicinal chemistry .

Applications De Recherche Scientifique

Synthesis of 5H,6H,8H-pyrano[3,4-b]pyridin-2-amine

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes. Various methodologies have been reported for synthesizing related pyrano[3,4-b]pyridines, which serve as a scaffold for further modifications. The synthetic strategies often focus on optimizing yields and enhancing the biological activity of the resultant compounds.

Biological Activities

This compound and its derivatives have been investigated for their diverse biological activities:

  • Antitumor Activity : Several studies have indicated that compounds containing the pyrano[3,4-b]pyridine structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of HeLa and HCT116 cells, with some compounds inducing apoptosis at low micromolar concentrations .
  • Neurotropic Effects : Research has demonstrated that certain derivatives possess neurotropic activity. For example, studies on 8-hydrazinopyrano[3,4-c]pyridines revealed their potential as anticonvulsants and neuroprotective agents .
  • Antimicrobial Properties : Some pyrano[3,4-b]pyridine derivatives have exhibited antimicrobial activities against various pathogens. This aspect makes them candidates for further exploration in the field of infectious diseases .

Medicinal Chemistry Applications

The unique structural features of this compound allow it to act as a versatile scaffold in medicinal chemistry:

  • Drug Design : The compound serves as a template for designing new inhibitors targeting specific enzymes involved in cancer progression and other diseases. For instance, modifications at various positions on the pyridine ring can lead to enhanced selectivity and potency against targets like cyclin-dependent kinases (CDKs) .
  • Structure-Activity Relationship Studies : Researchers have conducted extensive SAR studies to understand how different substituents on the pyrano[3,4-b]pyridine scaffold affect biological activity. This knowledge aids in optimizing compounds for better therapeutic profiles .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

StudyCompound TestedBiological ActivityFindings
Compound AAntitumorIC50 = 0.36 µM against CDK2
Compound BNeuroprotectiveSignificant reduction in seizure activity
Compound CAntimicrobialEffective against Staphylococcus aureus

These studies illustrate how modifications to the core structure can yield compounds with desirable pharmacological properties.

Mécanisme D'action

The mechanism of action of 5H,6H,8H-pyrano[3,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine
  • 6-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid

Uniqueness

6,8-Dihydro-5H-pyrano[3,4-b]pyridin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research .

Activité Biologique

5H,6H,8H-pyrano[3,4-b]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a fused pyran and pyridine ring system. Its molecular formula is C10H8N2OC_{10}H_{8}N_{2}O with a molecular weight of approximately 176.18 g/mol. The unique structural characteristics of this compound contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves cyclization reactions between 2-aminopyridine and α,β-unsaturated carbonyl compounds. Common solvents include ethanol or acetonitrile under basic conditions. Optimizing these reaction conditions is crucial for achieving higher yields and purity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Various studies have demonstrated its ability to inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells.

Cell LineIC50 (µM)Effect
HeLa0.36Inhibition of cell growth
HCT1161.8Selective cytotoxicity
A375Not specifiedAntiproliferative effects

These findings suggest that the compound may act by interfering with critical cellular pathways involved in tumor growth and survival .

The mechanism of action of this compound appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For instance, studies have shown that derivatives of this compound can inhibit CDK2 and CDK9 with IC50 values indicating potent activity against these targets .

Case Studies

  • Antiproliferative Activity : In one study assessing the antiproliferative effects using the MTT assay on various cancer cell lines, several derivatives of this compound were synthesized and evaluated. The results indicated selective activity against liver and colon cancer cells while showing low cytotoxicity against non-tumorigenic fibroblast cells (BJ-1) .
  • Neuroprotective Effects : Another area of investigation focused on the neuroprotective properties of this compound. It was found to modulate neurotransmitter systems and exhibit antioxidant activity that could mitigate oxidative stress in neuronal cells.

Q & A

Q. What are the optimal synthetic routes for 5H,6H,8H-pyrano[3,4-b]pyridin-2-amine, and how can reaction conditions be optimized?

A two-step approach is recommended: (i) Sonogashira coupling of dihydropyran propargyl ethers with halogenated amines to form intermediates, followed by (ii) Lewis acid-catalyzed cycloisomerization (e.g., using BF₃·Et₂O or Sc(OTf)₃) to induce intramolecular Friedel-Crafts alkylation. Solvent choice (e.g., dichloromethane or THF) and temperature (40–80°C) significantly impact yield. Monitoring via TLC and optimizing catalyst loading (5–10 mol%) can enhance efficiency .

Q. How can NMR and HRMS be utilized to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for pyridine/pyran rings) and amine protons (δ 2.5–3.5 ppm, broad). Ring junction carbons (C3/C4) appear at δ 90–110 ppm in ¹³C NMR .
  • HRMS : Use electrospray ionization (ESI+) with m/z calculated for C₁₁H₁₃N₂O ([M+H]⁺ = 189.1028). Deviations >5 ppm suggest impurities or structural errors .

Q. What are the key stability considerations for storing this compound?

Store under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis. Lyophilization improves long-term stability. Avoid DMSO-d6 for prolonged storage due to hygroscopicity; deuterated chloroform is preferred .

Q. What strategies are effective for introducing substituents at specific positions of the pyrano-pyridine core?

  • C3/C4 functionalization : Use pre-functionalized dihydropyran scaffolds (e.g., bromo or acetylene derivatives) prior to cyclization. For example, Sonogashira coupling with iodinated anilines introduces aryl groups at C3 .
  • Amine modification : React the free amine with acyl chlorides or sulfonyl chlorides in dichloromethane with triethylamine as a base .

Q. How does the compound’s solubility profile affect experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation. Solubility in ethanol or THF enables catalytic reactions .

Advanced Research Questions

Q. How can cycloisomerization/Friedel-Crafts strategies be adapted for stereochemical control in pyrano-pyridine synthesis?

Chiral Lewis acids (e.g., BINOL-derived catalysts) or asymmetric induction via propargyl ether chirality can enforce stereoselectivity. For example, (R)-BINAP-AgOTf achieves enantiomeric excess >80% in related indole-fused systems .

Q. What analytical approaches resolve contradictions in spectroscopic data during structural elucidation?

  • NOESY/ROESY : Identify spatial proximity between protons (e.g., amine and pyran H8) to confirm ring conformation.
  • DFT calculations : Compare experimental ¹³C shifts with computed values (B3LYP/6-31G*) to validate proposed structures .

Q. What computational methods predict reactivity for derivatization of the pyrano-pyridine core?

  • Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic (amine) and electrophilic (pyran C5) sites.
  • Docking studies : Screen substituent effects on binding to targets like HCV NS5B polymerase, where C3 aryl groups enhance inhibitory activity .

Q. How does this compound interact with biological targets such as HCV NS5B polymerase?

The planar pyrano-pyridine scaffold mimics purine bases, enabling π-π stacking with NS5B active-site residues (e.g., Tyr448). Substituents at C3/C4 improve IC₅₀ values by filling hydrophobic pockets .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

  • Catalyst recycling : Immobilize Lewis acids on silica to reduce waste.
  • Continuous-flow systems : Mitigate exothermicity during cycloisomerization.
  • Purification : Use preparative HPLC with C18 columns to separate regioisomers, which commonly arise during Friedel-Crafts steps .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.